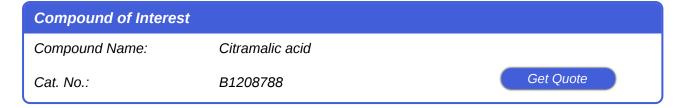


A Technical Guide to the Chemical and Physical Properties of Citramalic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, also known as 2-methylmalic acid, is a C5-dicarboxylic acid with the chemical formula C5H8O5. Structurally similar to the well-known malic acid, it features an additional methyl group on the alpha-carbon. This chiral compound exists as two enantiomers, (R)- and (S)-citramalic acid, and is found in various biological systems, from microbes to plants. It was first discovered in apple peels and has since been identified in other fruits and fermentation products. Citramalic acid is of growing interest in biotechnology and chemical synthesis as a precursor for biofuels and polymers, such as methacrylic acid. This document provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and biosynthetic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **citramalic acid** are summarized in the tables below. These properties are crucial for its application in various research and development contexts.

Table 1: General Properties of Citramalic Acid



Property	Value	Reference(s)
Molecular Formula	C5H8O5	
Molar Mass	148.11 g/mol	
IUPAC Name	2-hydroxy-2-methylbutanedioic acid	•
Appearance	White solid/fine crystalline powder	•
Boiling Point	295.2 °C at 760 mmHg	•
Density	1.513 g/cm ³	•
Predicted pKa	3.65 ± 0.28	•
Solubility	Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.	

Table 2: Properties of Citramalic Acid Stereoisomers

Property	- (R)-(-)- Citramalic Acid	(S)-(+)- Citramalic Acid	dl-Form (Racemic)	Reference(s)
CAS Number	6236-10-8	6236-09-5	2306-22-1	_
Melting Point	108-110 °C	109-111 °C	117 °C	
Optical Rotation	$[\alpha]D^{20} = -23.4^{\circ}$ (c=3 in H ₂ O)	$[\alpha]D^{22} = +23.6^{\circ}$ (c=3 in H ₂ O)	Not applicable	_

Spectral Data

• Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of **citramalic acid** in D₂O typically shows signals corresponding to the methyl and methylene protons. The chemical shifts are influenced by the neighboring carboxylic acid and hydroxyl groups.



Mass Spectrometry (MS): In negative ion mode ESI-MS/MS, citramalic acid ([M-H]⁻)
typically shows a precursor ion at m/z 147. Characteristic fragment ions can be observed,
which correspond to the loss of water and carboxyl groups.

Experimental Protocols

Protocol 1: Biosynthesis of Citramalic Acid in Engineered Escherichia coli

This protocol outlines the general steps for producing **citramalic acid** through microbial fermentation using a metabolically engineered strain of E. coli. The process involves the overexpression of a key enzyme and the knockout of competing pathways.

• Strain Engineering:

- The gene cimA from Methanococcus jannaschii, which encodes for citramalate synthase, is cloned into an expression vector (e.g., pZE12) and transformed into an E. coli host strain.
- To increase the flux towards citramalate production, genes from competing metabolic pathways are knocked out. These can include genes involved in acetate formation (poxB, ackA, pta) and the degradation of citramalate precursors or analogs (leuC, which codes for 3-isopropylmalate dehydratase).

Fermentation:

- A seed culture of the engineered E. coli strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
- A production-scale fermenter containing a defined mineral salts medium supplemented with a carbon source (e.g., glycerol or glucose) is inoculated with the seed culture.
- The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.
- A fed-batch strategy is often employed, where the carbon source is fed continuously to maintain a growth-limiting condition, which can help in minimizing the formation of



inhibitory byproducts like acetate.

Induction and Production:

- When the culture reaches a desired cell density, the expression of the cimA gene is induced (e.g., by adding IPTG if under an inducible promoter).
- The fermentation is continued for a set period (e.g., 132 hours), during which citramalic acid is synthesized and secreted into the medium.
- Product Recovery and Analysis:
 - At the end of the fermentation, the cells are separated from the culture broth by centrifugation.
 - The concentration of citramalic acid in the supernatant is quantified using methods such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantiomeric Analysis of Citramalic Acid by LC-MS/MS

This method allows for the separation and quantification of the (R) and (S) enantiomers of **citramalic acid** in a sample, which is crucial for studying its biological origin and function.

- Sample Preparation:
 - For solid samples (e.g., apple peel), homogenize with water.
 - Centrifuge the homogenate or liquid sample to remove particulate matter.
- Derivatization:
 - To enable chiral separation on a standard C18 column, the citramalic acid enantiomers
 are derivatized with a chiral reagent. An example is benzyl 5-(2-aminoethyl)-3-methyl-4oxoimidazolidine-1-carboxylate (CIM-C2-NH2). This reaction creates diastereomers that
 are separable by reverse-phase chromatography.
- LC-MS/MS Analysis:



- Chromatography System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Column: A C18 reverse-phase column (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 μm).
- Mobile Phase: A gradient elution using two solvents, typically water with 0.05% formic acid
 (A) and acetonitrile with 0.05% formic acid
 (B).
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the derivatized diastereomers.

Data Analysis:

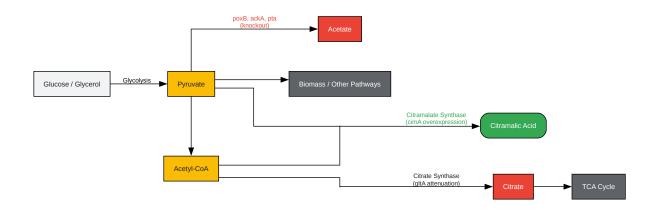
- The separated diastereomers are detected and quantified based on their retention times and specific mass transitions in the MRM mode.
- The concentration of each enantiomer is determined by comparing the peak areas to a standard curve generated with known concentrations of derivatized (R)- and (S)citramalic acid standards.

Visualizations

Biosynthetic Pathway of Citramalic Acid

The following diagram illustrates the engineered metabolic pathway for **citramalic acid** production in E. coli.





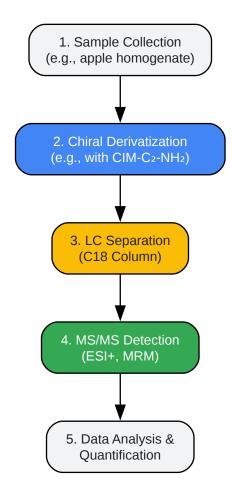
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Caption: Engineered pathway for citramalic acid synthesis in E. coli.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the key steps in the analytical workflow for the enantiomeric separation of **citramalic acid**.





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Caption: Workflow for enantioselective analysis of citramalic acid.

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